[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate
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Overview
Description
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate is a synthetic organic compound It features a complex structure with multiple functional groups, including a benzodioxin ring, an oxazole ring, and a dichlorophenoxy acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzodioxin Ring: Starting from catechol, the benzodioxin ring can be formed through a cyclization reaction with an appropriate dihalide under basic conditions.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide.
Coupling of the Rings: The benzodioxin and oxazole rings can be coupled using a suitable linker, such as a halomethyl group, under nucleophilic substitution conditions.
Attachment of the Dichlorophenoxy Acetate Moiety: The final step involves esterification of the oxazole derivative with 2-(2,4-dichlorophenoxy)acetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.
Reduction: Reduction reactions could target the oxazole ring, potentially converting it to an oxazoline or oxazolidine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the dichlorophenoxy acetate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the oxazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Material Science: Potential use in the development of novel polymers or materials with unique electronic properties.
Biology
Biological Probes: The compound could be used as a probe to study biological pathways involving its molecular targets.
Medicine
Drug Development:
Industry
Agrochemicals: Possible use as a herbicide or pesticide due to its structural similarity to known agrochemicals.
Mechanism of Action
The mechanism of action of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. In agrochemicals, it could inhibit essential pathways in target organisms.
Comparison with Similar Compounds
Similar Compounds
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate: can be compared to other compounds with similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique properties and applications not seen in other compounds.
Properties
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO6/c21-13-2-4-16(15(22)8-13)27-11-20(24)28-10-14-9-18(29-23-14)12-1-3-17-19(7-12)26-6-5-25-17/h1-4,7-9H,5-6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHSKQZIVWFYPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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